1-(吡啶-2-基甲基)-1H-咪唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

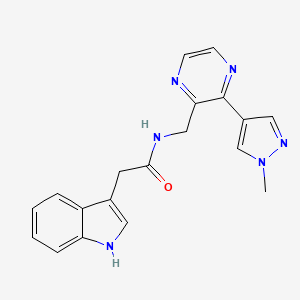

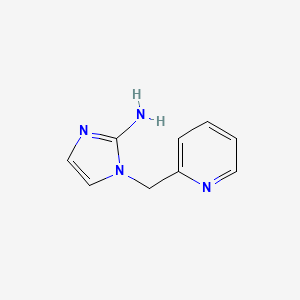

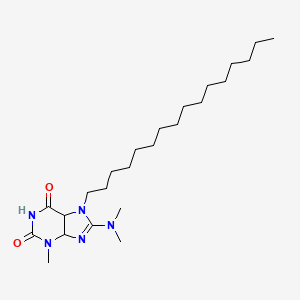

The compound "1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine" is a derivative of imidazo[1,2-a]pyridine, which is a fused heterocyclic compound that has garnered interest due to its presence in various biologically active molecules. The structure of this compound includes an imidazole ring fused to a pyridine ring, with a substituent that includes a pyridin-2-ylmethyl group attached to the nitrogen of the imidazole ring.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through several methods. One approach involves the use of nucleophilic nitrenoids in a gold-catalyzed formal [3 + 2]-dipolar cycloaddition, which allows for the convergent and regioselective access to imidazo-fused heteroaromatics . Another method includes a sequential addition of arylamines to nitriles followed by I2/KI-mediated oxidative cyclization, providing a practical strategy for constructing the imidazo[1,2-a]pyridin-2-amine framework . Additionally, a one-pot regiospecific synthesis that is metal-free has been developed for the formation of C-N, C-O, and C-S bonds, starting from ynals, pyridin-2-amines, and alcohols or thiols10.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been characterized using various spectroscopic techniques. For instance, the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was followed by characterization using IR, NMR, and UV-vis spectroscopy, and the solid-state structure was determined by single-crystal X-ray diffraction . Similarly, the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives were performed to understand the inclination of substituent phenyl rings relative to the imidazole ring .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can participate in various chemical reactions due to their reactive sites. The presence of the amine group allows for further functionalization, as seen in the synthesis of inhibitors of insulin-like growth factor 1-receptor (IGF-1R), where amine-containing side chains were installed to improve enzyme potency . The reactivity of these compounds can also lead to the formation of stable N-heterocyclic carbenes, which have been synthesized and characterized from imidazo[1,5-a]pyridin-3-ylidenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of both imidazole and pyridine rings contributes to the compound's basicity, potential hydrogen bonding, and electronic properties. Quantum chemical calculations using density functional theory (DFT) have been employed to predict the molecular and spectroscopic features of these compounds, showing good agreement with experimental data . The versatility of the imidazo[1,2-a]pyridine scaffold is further highlighted by its use in the generation of stable N-heterocyclic carbenes .

科学研究应用

可回收铜催化剂系统

最近的研究集中在可回收的铜催化剂系统上,用于使用芳基卤化物和芳基硼酸进行C-N键形成的交叉偶联反应。这些系统使用咪唑等胺类作为偶联配体,展示了这些化合物在有机合成中创造潜在商业开发候选物的重要性。这项研究强调了催化剂的优化,包括添加剂、溶剂和温度的影响,这对于这一领域的新发展至关重要(Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013)。

双苯并咪唑啉化合物的化学和性质

该化合物及其相关结构已被广泛研究其化学和光谱性质。一篇涵盖含有吡啶-2,6-二基(1H-苯并咪唑)的化合物的化学的综述展示了该化合物在形成具有多样生物和电化学活性的复杂化合物中的重要性。这篇全面的综述还确定了进一步研究的潜在领域,表明对这些化合物独特功能的持续兴趣(Boča, Jameson, & Linert, 2011)。

激酶抑制剂的药效团设计

在药效团设计的背景下,1-(吡啶-2-基甲基)-1H-咪唑-2-胺的三取代和四取代咪唑骨架衍生物被认为是p38丝裂原活化蛋白激酶的选择性抑制剂。这突显了该化合物在设计和合成可以取代激酶结合中的三磷酸腺苷的抑制剂中的作用,展示了开发高度选择性和有效的治疗剂的潜力(Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011)。

有机合成和药物应用中的杂环N-氧化物分子

包括从咪唑合成的衍生物在内的杂环N-氧化物分子的多功能性表明它们在有机合成、催化和药物开发中的重要性。这篇综述强调了这些化合物在形成金属配合物和设计催化剂以及药用应用中的显著潜力,展示了对探索它们功能的广泛兴趣(Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019)。

安全和危害

While specific safety and hazard information for “1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine” is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

The future directions for “1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the development of more efficient methods for constructing amides directly by C–C bond cleavage is attractive . Additionally, these compounds could be further investigated for their potential biological and therapeutic value .

属性

IUPAC Name |

1-(pyridin-2-ylmethyl)imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-12-5-6-13(9)7-8-3-1-2-4-11-8/h1-6H,7H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZORTFIPUTJBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2508692.png)

![1-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2508695.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid](/img/structure/B2508698.png)

![[3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride](/img/structure/B2508705.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2508706.png)

![3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2508707.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiazole-5-carboxamide](/img/structure/B2508713.png)

![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol](/img/structure/B2508714.png)